molecular formula C9H15N3 B13326414 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Cat. No.: B13326414
M. Wt: 165.24 g/mol
InChI Key: BDGPHLMOCLDHRN-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a nitrogen-containing heterocyclic compound featuring a fused imidazole and pyridine ring system. The ethyl and methyl substituents at positions 3 and 4 confer unique steric and electronic properties, influencing its chemical reactivity and biological interactions.

This compound’s structural resemblance to purines and other bioactive heterocycles makes it a candidate for drug discovery, particularly in targeting enzymes or receptors involved in diseases such as cancer or microbial infections .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-ethyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-3-7-9-8(4-5-10-7)11-6-12(9)2/h6-7,10H,3-5H2,1-2H3

InChI Key

BDGPHLMOCLDHRN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CCN1)N=CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[4,5-c]pyridine Derivatives

Compound Name Substituents Key Features Biological Activity
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine (Target) Ethyl (C4), Methyl (C3) Enhanced steric bulk; moderate solubility Potential enzyme inhibition (hypothetical, based on analogs)
4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Butyl (C4), Methyl (C4) Increased lipophilicity; improved binding affinity Antiviral and anticancer activity (IC50: 4–8 µg/mL)
4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Cyclobutyl (C4) Rigid cyclic substituent; altered pharmacokinetics Antiviral candidate (targets viral enzymes)
3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Three methyl groups (C3, C4) High electron density; improved metabolic stability Enzyme inhibition (e.g., kinases) and receptor modulation
4-(1-Methylcyclopropyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Methylcyclopropyl (C4), Methyl (C4) Strain-induced reactivity; unique binding geometry Enhanced antimicrobial activity (MIC: 2–4 µg/mL)
4-Pentan-3-yl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Pentan-3-yl (C4) Long alkyl chain; increased membrane permeability Antibacterial activity (MIC: 4–8 µg/mL)

Key Trends in Substituent Effects

  • Alkyl Chains (Butyl, Pentyl) : Longer chains enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Cyclic Substituents (Cyclobutyl, Methylcyclopropyl) : Introduce steric hindrance and conformational rigidity, improving target selectivity .
  • Methyl Groups : Electron-donating effects stabilize the imidazole ring, enhancing metabolic stability and ligand-receptor interactions .

Drug Development

  • The ethyl-methyl analog’s balanced hydrophobicity makes it a candidate for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical .
  • Cyclobutyl derivatives are under preclinical investigation for oncology due to their selective cytotoxicity .

Material Science

  • The fused ring system’s electron-rich nature enables applications in organic electronics, such as light-emitting diodes (LEDs) .

Biological Activity

4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential, structure-activity relationships (SAR), and specific case studies that highlight its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity. For instance, compounds synthesized with this scaffold have shown moderate to high potency as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in enhancing the sensitivity of cancer cells to chemotherapy. One notable compound from a related series exhibited an IC50 value of 8.6 nM against various human tumor cell lines including MDA-MB-468 and A549 .

Antimicrobial Activity

The antimicrobial properties of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine derivatives have also been investigated. Studies indicate that these compounds demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the imidazo ring significantly influences their antibacterial efficacy. For example, modifications at the C5 position with methyl groups have been shown to improve activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties as well. Research has indicated that certain derivatives can inhibit inflammatory responses in human retinal pigment epithelial cells. This effect is attributed to the modulation of transcription factors such as Nrf2 and NF-κB, which play critical roles in oxidative stress responses .

Structure-Activity Relationships (SAR)

The SAR studies conducted on imidazo[4,5-b]pyridine derivatives reveal crucial insights into how structural modifications affect biological activity:

CompoundModificationBiological ActivityIC50/EC50
9 N-hydroxy-carboximidamide groupHigh cytotoxicity0.082 µM
7b Ethyl group at C4Fungicidal activity against Puccinia polysoraEC50 4.00 mg/L
22 Methyl at C5 positionAnti-inflammatory effectsNot specified

These findings indicate that subtle changes in molecular structure can lead to significant variations in biological activity.

Study on Anticancer Activity

In a study examining the anticancer efficacy of imidazo[4,5-b]pyridine derivatives combined with temozolomide in breast cancer models, it was found that these compounds significantly enhanced growth inhibition when used in combination therapy compared to monotherapy with temozolomide alone . This suggests a synergistic effect that could be exploited for therapeutic purposes.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of these derivatives showed promising results against various bacterial strains. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values and exhibited strong inhibitory effects against both Escherichia coli and Bacillus cereus, highlighting their potential as new antimicrobial agents .

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